molecular formula C7H3F4N3 B15069201 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15069201
M. Wt: 205.11 g/mol
InChI Key: GEEASDIRXCXJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates . These reactions often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sulfur tetrafluoride for fluorination, and sodium azide for nucleophilic substitution . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H3F4N3

Molecular Weight

205.11 g/mol

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3F4N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)

InChI Key

GEEASDIRXCXJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.